3-Mercaptohexyl acetate
Overview
Description
3-Mercaptohexyl acetate is an organic compound with the molecular formula C8H16O2S. This compound is characterized by its fruity odor and is commonly used as a flavor and fragrance agent .
Mechanism of Action
Target of Action
3-Mercaptohexyl acetate is an organic compound . It is primarily used as a flavor and fragrance agent . The primary targets of this compound are the olfactory receptors in the nose, which detect its fruity, tropical aroma .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the perception of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that result in the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as the smell associated with the compound .
Result of Action
The primary result of the action of this compound is the perception of a fruity, tropical aroma . This can enhance the sensory experience of food, beverages, and other products to which the compound is added.
Biochemical Analysis
Biochemical Properties
3-Mercaptohexyl acetate is involved in the formation of aroma during fermentation . It is a precursor of 3-mercaptohexan-1-ol found in grape juice The presence of this compound can influence the biochemical reactions in the fermentation process, interacting with enzymes and other biomolecules
Cellular Effects
The cellular effects of this compound are primarily observed in the context of fermentation processes. It has been shown that the concentration of this compound can influence the production of varietal thiols in wines
Molecular Mechanism
It is known to exert its effects at the molecular level, contributing to the aroma profile of fermented beverages
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in the context of wine fermentation. It has been observed that the concentration of this compound decreases rapidly during the first month of ageing
Metabolic Pathways
This compound is involved in the metabolic pathways of aroma formation during the fermentation process
Preparation Methods
3-Mercaptohexyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with 3-mercaptohexanol . In a laboratory setting, this can be achieved by first reacting hexanal with a thiol to form 3-mercaptohexanol, which is then esterified with acetic acid . Industrial production methods typically involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Mercaptohexyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert it back to 3-mercaptohexanol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include disulfides, sulfoxides, and substituted thiols.
Scientific Research Applications
3-Mercaptohexyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Its fruity odor makes it useful in studies related to olfaction and flavor perception.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Comparison with Similar Compounds
3-Mercaptohexyl acetate is unique due to its specific fruity odor and its applications in the flavor and fragrance industry. Similar compounds include:
3-Mercapto-1-hexanol: This compound is a precursor to this compound and has similar chemical properties.
3-Mercapto-3-methylbutan-1-ol: Another sulfur-containing compound with applications in flavor and fragrance.
3-(Methylthio)hexyl acetate: This compound has a similar structure but with a methylthio group instead of a mercapto group. These compounds share some chemical properties but differ in their specific applications and odor profiles.
Properties
IUPAC Name |
3-sulfanylhexyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCARGIKESIVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCOC(=O)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869866 | |
Record name | 3-Sulfanylhexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
clear liquid | |
Record name | 3-Mercaptohexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
186.00 °C. @ 760.00 mm Hg | |
Record name | (S)-3-Mercaptohexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol and heptane | |
Record name | 3-Mercaptohexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.991-0.996 | |
Record name | 3-Mercaptohexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
136954-20-6, 145937-71-9 | |
Record name | 3-Sulfanylhexyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136954-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Sulfanylhexyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Sulfanylhexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-SULFANYLHEXYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N346IQC0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-3-Mercaptohexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-mercaptohexyl acetate (3MHA) and what does it smell like?
A1: this compound (3MHA) is a volatile sulfur compound that contributes significantly to the aroma of various fruits and beverages, particularly Sauvignon Blanc wine. It possesses a powerful and complex aroma often described as tropical fruit, passionfruit, grapefruit, boxwood, or even sweaty. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does the aroma of 3MHA differ from its related compound 3-mercaptohexanol (3MH)?
A2: While both contribute to tropical fruit aromas, 3MHA is often described as having a more pronounced passionfruit aroma, whereas 3MH leans towards grapefruit and citrus notes. Interestingly, the stereoisomers of these compounds also exhibit distinct aromas, with (R)-3MH smelling zesty like grapefruit and (S)-3MH resembling passion fruit. The (R)-3MHA isomer has a passionfruit aroma, while the (S)-3MHA isomer has a more herbaceous, boxwood character. [, , , ]
Q3: Are there other fruits and beverages besides Sauvignon Blanc where 3MHA plays a role in aroma?
A3: Yes, 3MHA has been identified in various other fruits like passion fruit, pink guava, musk strawberries, and hawthorn. It has also been found in beer, particularly those brewed with certain American hop cultivars. [, , , , , ]
Q4: How is 3MHA formed in wine and other beverages?
A4: 3MHA is formed during fermentation primarily through the biotransformation of non-volatile precursors present in the grapes or other fruits. This process is facilitated by enzymes in yeast, mainly Saccharomyces cerevisiae strains, which convert these precursors into volatile thiols, including 3MHA. [, , , , , ]
Q5: What are the main precursors of 3MHA?
A5: 3MHA is primarily formed through the acetylation of 3-mercaptohexanol (3MH) during fermentation. 3MH itself is derived from various precursors, including cysteine-3MH (Cys-3MH) and glutathione-3MH (GSH-3MH). Research has also identified (E)-2-hexen-1-ol and (E)-2-hexenal as potential precursors, which rely on the availability of hydrogen sulfide during fermentation. [, , , ]
Q6: What factors influence the concentration of 3MHA in wines?
A7: Several factors can influence 3MHA concentration, including grape variety, vineyard location and practices, harvesting techniques, juice pressing conditions, yeast strain used for fermentation, sulfur dioxide additions, and antioxidant levels. [, , , , , , , , ]
Q7: How is 3MHA typically analyzed and quantified in beverages?
A8: Common methods for analyzing 3MHA include gas chromatography coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD). These techniques often involve a pre-concentration step, such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE), followed by derivatization to enhance detection sensitivity. Liquid chromatography tandem mass spectrometry (LC-MS/MS) after derivatization is also utilized. [, , , , , , ]
Q8: What are some of the challenges in analyzing 3MHA, and how are they addressed?
A9: 3MHA exists at trace levels in beverages, demanding sensitive analytical methods. Its volatility and potential for oxidation during analysis pose further challenges. To overcome these, researchers utilize specific extraction techniques, such as those using p-hydroxymercurybenzoate, and employ stable isotope dilution assay for accurate quantification. [, , ]
Q9: What are some areas of ongoing research regarding 3MHA in beverages?
A9: Ongoing research focuses on:
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